molecular formula C8H10N4O B12795013 2-Amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one CAS No. 829-13-0

2-Amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one

Cat. No.: B12795013
CAS No.: 829-13-0
M. Wt: 178.19 g/mol
InChI Key: BKSIDUKMFWCHDF-UHFFFAOYSA-N
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Description

The compound 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one (LE1X0BX5NX) is a heterocyclic organic compound It is characterized by a pyrido-pyrimidine core structure, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and ethyl acetoacetate.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo condensation to form the pyrido-pyrimidine core. This reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents such as ethanol or tetrahydrofuran.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with various functional groups attached to the amino group.

Scientific Research Applications

2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these molecular targets, the compound can alter various biological pathways, leading to its observed pharmacological effects. This includes the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyrimidine: Shares a similar core structure but lacks the fused pyrido ring.

    4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one: Similar structure but without the amino group.

Uniqueness

2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.

Properties

CAS No.

829-13-0

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-4-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H10N4O/c1-4-5-2-3-6(13)11-7(5)12-8(9)10-4/h2-3H2,1H3,(H3,9,10,11,12,13)

InChI Key

BKSIDUKMFWCHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)NC2=NC(=N1)N

Origin of Product

United States

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